1,2,5-Oxadiazole-3-carbonitrile

Beschreibung

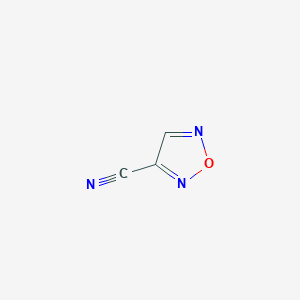

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O/c4-1-3-2-5-7-6-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAAZDXJZVSUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2,5-Oxadiazol-3-carbonitril kann auf verschiedene Weise synthetisiert werden. Ein üblicher Weg beinhaltet die Reaktion von 4-Methyl-1,2,5-oxadiazol-3-carbonitril mit Hydroxylamin, um 4-Methyl-1,2,5-oxadiazol-3-carboxamidoxim zu bilden, das dann als Ausgangsmaterial für die weitere Synthese verwendet wird . Eine andere Methode beinhaltet die Cyclisierung von Amidoxim mit geeigneten Reagenzien unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 1,2,5-Oxadiazol-3-carbonitril häufig Reaktionsbedingungen im kontinuierlichen Fluss, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieses Verfahren ermöglicht die effiziente Synthese der Verbindung im großen Maßstab, was sie für verschiedene Anwendungen geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,5-Oxadiazol-3-carbonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene funktionalisierte Produkte liefern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, um neue Derivate zu bilden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydroxylamin, Essigsäureanhydrid und Chlorwasserstoff. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte, die gebildet werden

Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 4-Methyl-1,2,5-oxadiazol-3-carboxamidoxim und andere funktionalisierte Oxadiazol-Derivate .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,2,5-Oxadiazol-3-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Zum Beispiel kann es in bakterielle Virulenzwege eingreifen, einschließlich des Zwei-Komponenten-Regulationssystems und der Quorum-Sensing. In medizinischen Anwendungen kann es auf Enzyme wie Thymidylatsynthase und Histondeacetylase wirken, um seine Wirkungen auszuüben.

Wirkmechanismus

The mechanism of action of 1,2,5-oxadiazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can interfere with bacterial virulence pathways, including the two-component regulation system and quorum sensing . In medicinal applications, it may act on enzymes such as thymidylate synthase and histone deacetylase to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Ring Isomerism: 1,2,5- vs. 1,2,4-Oxadiazole Derivatives

The position of heteroatoms in the oxadiazole ring critically alters electronic and thermal properties:

Key Insight : The 1,2,5-isomer’s electron deficiency makes it suitable for high-energy materials, while the 1,2,4-isomer is better suited for drug discovery.

Commercial and Industrial Considerations

Key Insight: Methyl and amino derivatives are more commercially viable, whereas 1,2,4-isomers remain confined to research.

Biologische Aktivität

1,2,5-Oxadiazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens and cancer cell lines.

1,2,5-Oxadiazole derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The mechanisms include:

- Antiproliferative Activity : These compounds have been shown to inhibit the activity of topoisomerase I, an enzyme critical for DNA replication in cancer cells. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in tumor cells .

- Anti-infective Properties : Oxadiazoles have demonstrated efficacy against various pathogens, including bacteria and parasites. They are believed to disrupt essential biochemical pathways in these organisms .

Structure-Activity Relationships (SAR)

Research has identified several structural modifications that enhance the biological activity of 1,2,5-oxadiazole derivatives:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased cytotoxicity. For example, compounds with Cl or CF3 substitutions exhibited improved antiproliferative effects against cancer cell lines compared to their unsubstituted counterparts .

- Cytotoxicity Studies : A study reported that certain derivatives showed significant cytotoxicity towards HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines when tested using the MTT assay .

Anticancer Activity

A library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for antiproliferative activity. Notably:

- MTT Assay Results : Several compounds exhibited IC50 values in the low micromolar range against HCT-116 and HeLa cells. For instance, compound 9 demonstrated an IC50 of 10 µM against HCT-116 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 9 | 10 | HCT-116 |

| 14 | 8 | HeLa |

Anti-leishmanial Activity

In studies targeting Leishmania donovani:

- Inhibition Rates : Derivatives such as compound 14 showed up to 95% inhibition at concentrations of 50 µM. The most active derivative had an EC50 value of 4.2 µM against axenic amastigotes .

| Compound | Axenic Amastigotes EC50 (µM) | Intracellular Amastigotes EC50 (µM) |

|---|---|---|

| 14 | 4.2 | 5.92 |

| 20 | 8.1 | N/A |

Schistosomiasis Treatment

The efficacy of oxadiazole derivatives in treating schistosomiasis has been documented:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,5-Oxadiazole-3-carbonitrile, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile-containing precursors. For example, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine under controlled pH (8–9) to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, a critical intermediate for synthesizing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles . Reaction temperature and stoichiometry are optimized to minimize byproducts like oligomers, which are common under basic conditions .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy are employed to confirm the oxadiazole ring and nitrile group. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where applicable) resolves stereoelectronic properties. Computational tools like density functional theory (DFT) can predict vibrational modes and electronic transitions .

Advanced Research Questions

Q. How can molecular docking studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) are used to predict binding affinities to target enzymes like topoisomerase I. For example, derivatives with electron-withdrawing substituents (e.g., -CF) show enhanced interactions with catalytic residues, improving antiproliferative activity. Validation includes comparative binding energy (ΔG) calculations and in vitro enzyme inhibition assays .

Q. What strategies address contradictory bioactivity data in structurally similar oxadiazole derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Systematic approaches include:

- Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., methyl vs. chlorophenyl groups) across multiple assays .

- Meta-Analysis : Aggregating data from independent studies to identify consensus trends, adjusting for variables like cell line specificity or dosing protocols .

Q. How do reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For instance, in superacidic media (e.g., CFSOH), the nitrile group acts as an electrophilic site, favoring attack at the C-5 position of the oxadiazole ring. Solvent polarity and temperature (e.g., -70°C in liquid NH) can shift selectivity toward C-3 functionalization .

Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?

- Methodological Answer : Key challenges include low yields in dehydrohalogenation steps (e.g., converting dibromo intermediates to acetylene derivatives). Optimized protocols use NaNH in liquid NH at -70°C to suppress side reactions. Scalable routes prioritize one-pot syntheses and catalytic systems (e.g., AlCl) to enhance atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.